2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Description
2-(5-{[(tert-Butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a pyridinone derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and an acetic acid side chain at the 1-position. This compound is structurally characterized by a six-membered pyridinone ring (a lactam with a ketone group) conjugated with the Boc group, a widely used acid-labile protecting group in organic synthesis. The acetic acid moiety enhances solubility in polar solvents and facilitates conjugation reactions, making the compound a valuable intermediate in peptide synthesis and heterocyclic chemistry .
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)13-8-4-5-9(15)14(6-8)7-10(16)17/h4-6H,7H2,1-3H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUKOHARUIANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pyridine ring: The protected amine is then reacted with appropriate reagents to form the pyridine ring structure.
Introduction of the acetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the BOC group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to protect amine functionalities during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules, including peptides and nucleotides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions and can be removed under acidic conditions. This allows for selective modification of the compound in various synthetic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, highlighting key differences in substituents, functional groups, and properties:
*Calculated based on molecular formulas from evidence.
Key Research Findings:
Protecting Group Stability :
- The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the FMOC analog requires basic conditions (e.g., piperidine) for deprotection. This distinction makes the Boc-protected compound preferable in acid-stable synthetic pathways .
- The sulfonamide analog’s diethylsulfamoyl group is stable under both acidic and basic conditions, favoring applications in drug discovery where metabolic stability is critical .
Solubility and Reactivity :
- The acetic acid side chain in the target compound improves aqueous solubility, enabling its use in bioconjugation. In contrast, the ester-containing analog (methoxycarbonyl) exhibits lower polarity, favoring organic-phase reactions .
- The FMOC analog’s higher molecular weight (398.39 g/mol) and aromatic fluorenyl group reduce solubility in aqueous media compared to the Boc-protected compound .
Synthetic Utility :
- The discontinued status of the sulfonamide analog limits its accessibility, whereas Boc- and FMOC-protected derivatives remain widely used in solid-phase peptide synthesis (SPPS) .
- The ester analog’s susceptibility to hydrolysis under basic conditions restricts its use in alkaline environments but allows for facile conversion to carboxylic acids .
Structural and Functional Insights
- Boc vs. FMOC : The Boc group’s smaller size and acid-lability offer advantages in stepwise syntheses requiring mild deprotection. FMOC’s base sensitivity and fluorescence properties make it suitable for automated SPPS but introduce steric challenges .
- Sulfonamide vs. Conversely, carbamates (Boc) stabilize the amine for subsequent functionalization .
- Piperidine vs. Pyridinone Core: Derivatives with saturated piperidine rings (e.g., 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid) exhibit different conformational flexibility and hydrogen-bonding profiles compared to the aromatic pyridinone system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
